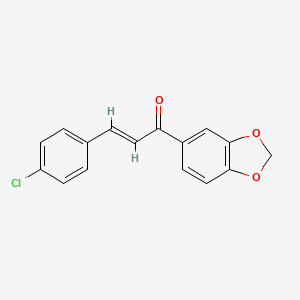

(E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one

CAS No.: 1045707-20-7

Cat. No.: VC16410824

Molecular Formula: C16H11ClO3

Molecular Weight: 286.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1045707-20-7 |

|---|---|

| Molecular Formula | C16H11ClO3 |

| Molecular Weight | 286.71 g/mol |

| IUPAC Name | (E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C16H11ClO3/c17-13-5-1-11(2-6-13)3-7-14(18)12-4-8-15-16(9-12)20-10-19-15/h1-9H,10H2/b7-3+ |

| Standard InChI Key | XCQPLWRKVKRYTP-XVNBXDOJSA-N |

| Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula, , reflects a hybrid aromatic system comprising:

-

A 1,3-benzodioxol-5-yl group (piperonyl), contributing to electron-rich regions via its methylenedioxy bridge.

-

A 4-chlorophenyl ring, introducing electron-withdrawing effects due to the para-chloro substituent.

-

A prop-2-en-1-one bridge connecting the two aromatic systems, enabling π-conjugation and planarity .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| Empirical Formula | ||

| Molecular Weight | 286.71 g/mol | |

| MDL Number | MFCD00022994 | |

| CBNumber | CB5716038 |

Stereochemical Configuration

The (E) configuration of the α,β-unsaturated ketone is critical for maintaining planarity, as observed in analogous chalcones like (E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one . This geometry facilitates intramolecular charge transfer, influencing electronic spectra and reactivity .

Synthesis and Characterization

Claisen-Schmidt Condensation

The compound is synthesized via base-catalyzed condensation of 3′,4′-(methylenedioxy)acetophenone with 4-chlorobenzaldehyde in methanol, following a methodology analogous to related chalcones . The reaction proceeds via enolate formation, followed by aldol addition and dehydration:

Table 2: Synthetic Parameters

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | NaOH (catalytic) | |

| Solvent | Methanol | |

| Reaction Time | 5 hours (room temperature) | |

| Yield | Not reported | – |

Spectroscopic Characterization

While specific spectral data for this compound are unavailable in the provided sources, analogous chalcones exhibit:

-

UV-Vis Absorption: Strong bands near 300–400 nm due to π→π* transitions in the conjugated system .

-

IR Spectroscopy: Stretching vibrations at ~1650 cm (C=O), ~1600 cm (C=C), and 750 cm (C–Cl) .

Crystallographic and Intermolecular Interactions

Crystal Packing

In related chalcones like (E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one , the planar chalcone core facilitates weak C–H⋯π interactions, organizing molecules into zigzag chains. Similar packing is anticipated for the title compound, with additional contributions from C–H⋯O or C–H⋯Cl interactions involving the chloro substituent .

Hirshfeld Surface Analysis

Studies on structurally similar compounds reveal that >60% of molecular surface contacts arise from H⋯H interactions, followed by C⋯H and O⋯H contributions . The chloro group likely enhances halogen bonding potential, though this remains unexplored.

Comparative Analysis with Analogues

Table 3: Structural and Physical Comparison

Future Directions

-

Biological Screening: Evaluate antimicrobial/anticancer activity given the prevalence of bioactive chalcones.

-

Crystallography: Resolve single-crystal structures to confirm intermolecular interactions.

-

Derivatization: Explore substituent effects by modifying the chloro or benzodioxole groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume